molecular formula C20H19NO4 B557622 Fmoc-D-Pro-OH CAS No. 101555-62-8

Fmoc-D-Pro-OH

Cat. No.: B557622
CAS No.: 101555-62-8
M. Wt: 337.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-GOSISDBHSA-N
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Description

Fmoc-D-Pro-OH: , also known as fluorenylmethyloxycarbonyl-D-proline, is a derivative of the amino acid proline. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-proline. This protecting group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Pro-OH typically involves the protection of the amino group of D-proline with the Fmoc group. One common method is the reaction of D-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maximize yield and minimize side products .

Mechanism of Action

Mechanism of Action: The primary function of Fmoc-D-Pro-OH in peptide synthesis is to protect the amino group of D-proline during the stepwise construction of peptides. The Fmoc group is introduced by reacting the amino group with Fmoc-Cl or Fmoc-OSu . During peptide synthesis, the Fmoc group prevents unwanted side reactions involving the amino group. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, typically using piperidine in DMF .

Molecular Targets and Pathways: The molecular target of this compound is the amino group of D-proline. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the D-enantiomer of proline, which imparts distinct stereochemical properties to the peptides synthesized using this compound. This can influence the folding, stability, and biological activity of the resulting peptides .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906313
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-62-8
Record name N-(9-Fluorenylmethoxycarbonyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Pro-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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